4SC-205 is a small-molecule compound that functions as an inhibitor of the human kinesin-related motor protein Eg5, also known as KIF11 or kinesin spindle protein-5. This compound is notable for its potential antineoplastic activity, which refers to its ability to inhibit tumor growth. The inhibition of Eg5 disrupts mitotic processes, leading to apoptosis and cell death, making 4SC-205 a candidate for cancer therapy, particularly in conditions like neuroblastoma and other malignancies .
4SC-205 was developed as part of research into novel inhibitors targeting mitotic kinesins. It is classified under antineoplastic agents and specifically as a kinesin inhibitor. The compound has been studied for its efficacy in preclinical models and has entered clinical trials to evaluate its therapeutic potential in humans .
The synthesis of 4SC-205 involves several key steps, including the formation of thiadiazole-thiazolone hybrids through cyclization reactions. The initial precursor, 1-(5-amino-2-methyl-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one, undergoes reaction with chloroacetyl chloride in a solvent like N,N-dimethylformamide under basic conditions to yield intermediate compounds. These intermediates are then subjected to further reactions involving ammonium thiocyanate to form the final product .
The synthetic pathway can be summarized as follows:
The molecular structure of 4SC-205 can be described by its specific arrangement of atoms that enable its function as an inhibitor. It features a thiadiazole ring fused with a thiazolone moiety, contributing to its biological activity against Eg5.
Key structural data include:
The compound is typically presented as a solid powder with a purity exceeding 98%.
4SC-205 primarily acts by inhibiting the ATPase activity of Eg5, disrupting the normal function of this motor protein during mitosis. The inhibition leads to:
In vitro studies have demonstrated that 4SC-205 effectively inhibits cell proliferation in various cancer cell lines by triggering these pathways .
The mechanism by which 4SC-205 exerts its antitumor effects involves the selective binding to the Eg5 motor protein. This binding prevents Eg5 from facilitating proper spindle formation during mitosis. As a result:
Studies have shown that treatment with 4SC-205 can enhance the effects of standard chemotherapeutic agents, suggesting a synergistic potential in cancer therapy .
The physical properties of 4SC-205 include:
Chemical properties relevant to its function include:
4SC-205 has been primarily investigated for its potential applications in oncology:
Clinical trials have begun to assess its safety and efficacy in humans, marking it as a promising candidate for future cancer therapies .
4SC-205 is an orally bioavailable small-molecule inhibitor that selectively targets the ATP-binding site of KIF11 (kinesin family member 11), also known as kinesin spindle protein Eg5 [1] [5]. KIF11 is a plus-end-directed motor protein essential for bipolar spindle assembly during mitosis. Structurally, KIF11 contains a conserved catalytic motor domain that hydrolyzes ATP to generate the force required for microtubule sliding [3]. 4SC-205 binds to the ATP-pocket within this motor domain, competitively inhibiting ATP hydrolysis and inducing a rigor-like state where KIF11 becomes tightly bound to microtubules [1] [5]. This blockade prevents the conformational changes necessary for KIF11’s motile function, effectively paralyzing the protein.
Table 1: Structural and Functional Characteristics of KIF11 Binding by 4SC-205
Target Domain | Binding Mechanism | Biochemical Consequence | Validation Method |
---|---|---|---|
ATP-binding pocket | Competitive inhibition | Suppression of ATP hydrolysis | In vitro ATPase assays |
Motor domain | Induction of rigor state | Immobilization on microtubules | Microtubule co-sedimentation |
Allosteric sites | None (orthosteric inhibitor) | Prevention of neck-linker zippering | X-ray crystallography |
L5 loop region | Stabilization of inactive conformation | Loss of force generation | Molecular dynamics simulations |
By inhibiting KIF11’s motor function, 4SC-205 prevents the separation of duplicated centrosomes during prophase, a critical step for forming a bipolar mitotic spindle [1] [5]. Preclinical studies in neuroblastoma cell lines demonstrate that this disruption leads to the formation of monopolar spindles—radial arrays of microtubules unable to segregate chromosomes. Cells subsequently undergo prolonged mitotic arrest, ultimately triggering apoptosis via intrinsic caspase activation [1] [5]. In high-risk neuroblastoma models, including orthotopic patient-derived xenografts (PDOX), 4SC-205 treatment induced significant mitotic arrest within 24 hours, with apoptotic cell death peaking at 48–72 hours. This mechanistic cascade validates KIF11 as a therapeutic vulnerability in rapidly proliferating neuroblastoma cells dependent on robust mitotic machinery [1] [4].
KIF11 expression is strongly linked to high-risk genetic features in neuroblastoma, particularly MYCN amplification. Transcriptomic analyses of primary neuroblastoma tumors reveal that KIF11 mRNA levels are significantly elevated in MYCN-amplified (MYCN-A) cases compared to non-amplified (MYCN-NA) tumors [1] [8]. This correlation stems from MYCN’s role as a transcriptional amplifier: genomic regions co-amplified with MYCN harbor KIF11, and MYCN directly binds to enhancer elements upstream of the KIF11 promoter, driving its overexpression [1] [8]. Clinically, high KIF11 expression predicts poor overall survival and correlates with established markers of aggressive disease, including chromosome 1p36 loss and 17q23 gain [4] [7].
Table 2: Clinical and Molecular Correlates of Elevated KIF11 Expression in Neuroblastoma
Risk Factor | Association Strength with KIF11 | Clinical Outcome Link | Study Validation |
---|---|---|---|
MYCN amplification | Strong positive (p<0.001) | Reduced 5-year survival (39.78% vs. 68% in low-KIF11) [7] | IHC, qPCR, public mRNA datasets [1] [4] |
1p36 LOH | Moderate positive | Increased relapse rate (47.92% in Stage III/IV) [4] [7] | Tissue microarrays, FISH |
17q23 gain | Moderate positive | Metastasis promotion (24.62% metastasis rate) [4] [7] | Genomic hybridization |
Age >18 months | Positive correlation | Higher recurrence (p=0.038) [7] | Retrospective cohort analysis |
Beyond transcriptional regulation, KIF11 expression is influenced by epigenetic modifications that enhance its oncogenic activity. In high-risk neuroblastomas, CpG islands in the KIF11 promoter exhibit hypomethylation, increasing promoter accessibility and gene expression [1]. Histone marks associated with active transcription (H3K4me3, H3K27ac) are enriched at the KIF11 locus in MYCN-A tumors, while repressive marks (H3K9me3, H3K27me3) are depleted [1] [8]. Additionally, MYCN amplification remodels the tumor’s epigenetic landscape to suppress immune response genes while upregulating mitotic regulators like KIF11 [8]. This dual transcriptional-epigenetic dysregulation positions KIF11 as a central executor of MYCN-driven mitotic addiction. Consequently, 4SC-205 demonstrates enhanced efficacy in MYCN-A neuroblastoma models, where KIF11 inhibition exacerbates replication stress and DNA damage accumulation [1] [4].
Concluding Remarks
4SC-205 represents a mechanistically distinct therapeutic approach for high-risk neuroblastoma by exploiting the mitotic dependency conferred by KIF11 overexpression. Its ability to disrupt spindle dynamics and synergize with conventional therapies stems from precise structural inhibition of KIF11’s ATPase activity. The compound’s efficacy is further amplified in genetically defined subsets of neuroblastoma with MYCN amplification, where KIF11 is transcriptionally and epigenetically upregulated as part of a broader oncogenic program. Future studies exploring rational combinations with MYCN-directed agents or epigenetic modulators may unlock additional therapeutic potential.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: